molecular formula C5H6N2O2S B6144424 5-(methylamino)-1,3-thiazole-4-carboxylic acid CAS No. 933751-45-2

5-(methylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6144424
CAS No.: 933751-45-2
M. Wt: 158.18 g/mol
InChI Key: OUHNPXGGKFWLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(methylamino)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(methylamino)-1,3-thiazole-4-carboxylic acid is 158.01499861 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(methylamino)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(methylamino)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-6-4-3(5(8)9)7-2-10-4/h2,6H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHNPXGGKFWLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272706
Record name 5-(Methylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933751-45-2
Record name 5-(Methylamino)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933751-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO

Executive Summary

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in dimethyl sulfoxide (DMSO). The thiazole nucleus is a cornerstone in medicinal chemistry, and understanding the solubility of its derivatives is critical for successful drug discovery and development.[1][2] DMSO is a powerful and widely used solvent in this field, making the characterization of a compound's solubility in it a fundamental requirement.[3][4][5] This guide moves beyond a simple data sheet to offer a foundational understanding of solubility principles, detailed experimental protocols for both thermodynamic and kinetic solubility determination, and guidance on data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development programs.

Introduction: The Intersection of a Privileged Scaffold and a Universal Solvent

1.1. The Thiazole Moiety: A Building Block of Therapeutic Potential

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen that is a prominent feature in numerous pharmaceuticals.[2] Its presence in molecules like the antibiotic penicillin and vitamin B1 (thiamine) highlights its biological significance.[2] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6] 5-(methylamino)-1,3-thiazole-4-carboxylic acid combines this "privileged structure" with a methylamino group and a carboxylic acid, functional groups that can significantly influence its physicochemical properties, including solubility, and its potential interactions with biological targets.[1]

1.2. Dimethyl Sulfoxide (DMSO): The Workhorse of Early-Stage Drug Discovery

DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][7][8] This versatility makes it an indispensable tool in drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[3][4] Its miscibility with water and cell culture media is another key advantage.[3] However, the introduction of a DMSO stock solution into an aqueous environment can lead to compound precipitation if the kinetic or thermodynamic solubility is exceeded, confounding experimental results. Therefore, a thorough understanding of a compound's solubility in DMSO is not just a matter of record-keeping but a prerequisite for reliable biological data.

1.3. Objective of This Guide

The primary objective of this document is to provide a detailed, scientifically grounded guide for researchers to determine, understand, and report the solubility of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO. This guide will cover the theoretical underpinnings of solubility, present robust experimental protocols, and offer a framework for interpreting the resulting data.

Theoretical Framework of Solubility

Solubility is quantitatively defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with excess solute.[9] In the context of drug discovery, two types of solubility are of practical importance: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by measuring the concentration of the compound in a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound over a prolonged period (typically 16-72 hours).[10][11] This value is critical for formulation development and for understanding the compound's behavior in vivo.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[11][14] The resulting solution can be supersaturated. This method is faster than thermodynamic solubility determination and is well-suited for the high-throughput screening of large compound libraries in early discovery phases to flag potential solubility issues.[11][14]

The solubility of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO will be governed by the intermolecular forces between the solute and solvent molecules. The carboxylic acid and methylamino groups of the solute can act as hydrogen bond donors and acceptors. DMSO is a potent hydrogen bond acceptor (at the oxygen atom) and has strong dipole-dipole interactions. The favorable interaction between the polar groups of the thiazole derivative and the polar sulfoxide group of DMSO is the primary driver of solubility.

Physicochemical Properties of Solute and Solvent

3.1. 5-(methylamino)-1,3-thiazole-4-carboxylic acid

  • Structure: Characterized by a planar, aromatic 1,3-thiazole ring.

  • Functional Groups: Contains a carboxylic acid (-COOH), a secondary amine (-NHCH₃), and the thiazole ring itself.

  • Polarity: The presence of N-H and O-H bonds, along with the polar C=O and the heterocyclic ring, makes it a polar molecule. It is capable of both donating and accepting hydrogen bonds.

  • Ionization: The carboxylic acid group is acidic (will be deprotonated at higher pH), and the amino and thiazole nitrogen atoms are basic (can be protonated at lower pH). Its solubility in various media will be pH-dependent.

3.2. Dimethyl Sulfoxide (DMSO)

  • Structure: (CH₃)₂S=O

  • Type: A polar aprotic solvent.[3] It has a strong molecular dipole but lacks acidic protons for hydrogen bond donation.

  • Physical Properties:

    • Boiling Point: ~189 °C[7][15]

    • Melting Point: ~18.5 °C[3][8]

    • Dielectric Constant: High, indicating its ability to separate charges.

  • Solvent Characteristics: Excellent solvent for a wide range of substances due to its polarity and ability to act as a strong hydrogen bond acceptor.[7][8] It is miscible with water and many organic solvents.[3][4]

Experimental Determination of Solubility Profile

To establish a comprehensive solubility profile, determining the thermodynamic solubility in pure DMSO is the core objective.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[16] It measures the concentration of a saturated solution in equilibrium with undissolved solid.

Principle: An excess amount of the solid compound is agitated in DMSO for an extended period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of solid 5-(methylamino)-1,3-thiazole-4-carboxylic acid into a clear glass vial.

    • Using a calibrated pipette, add a precise volume of high-purity DMSO (e.g., 1.0 mL) to the vial.

    • Prepare at least three replicate vials.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on a laboratory shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) may be necessary and should be validated.[10] Visual confirmation of excess solid remaining at the bottom of the vial is crucial.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. Crucially, this must be done without disturbing the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter (ideally, a filter material with low compound binding, such as PTFE or PVDF) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to saturate any binding sites on the filter.

  • Quantification:

    • Prepare a series of accurate serial dilutions of the clear filtrate with DMSO.

    • Prepare a set of calibration standards of known concentrations of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO.

    • Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][17]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

    • Determine the concentration of the diluted samples from the calibration curve and back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Causality and Self-Validation:

  • Why excess solid? The presence of undissolved solid is essential to ensure that the solution is truly saturated and at equilibrium.

  • Why 24+ hours of agitation? This extended period allows the dissolution process to reach a steady state, overcoming kinetic barriers.

  • Why filtration? Filtration is critical to separate the dissolved solute from undissolved solid particles, which would otherwise lead to an overestimation of solubility.[18]

  • Why a calibration curve? This provides a robust and accurate method for quantifying the analyte concentration, ensuring the reliability of the final solubility value.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely.

Table 1: Thermodynamic Solubility of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO

ReplicateTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
125[Insert Value][Insert Value]e.g., Clear solution, excess solid
225[Insert Value][Insert Value]e.g., Clear solution, excess solid
325[Insert Value][Insert Value]e.g., Clear solution, excess solid
Average 25 [Average Value] [Average Value]
Std. Dev. 25 [Std. Dev. Value] [Std. Dev. Value]

Interpretation:

The determined solubility value represents the maximum concentration at which a stock solution of 5-(methylamino)-1,3-thiazole-4-carboxylic acid can be prepared in DMSO at the specified temperature. Attempting to create solutions above this concentration will result in a suspension, not a true solution. This information is critical for designing screening assays, ensuring that the compound remains in solution upon initial dilution and does not generate false positives or negatives due to precipitation.

Visualizations: Workflows and Molecular Interactions

Diagrams provide a clear visual representation of complex processes and relationships.

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess solid (5-10 mg) B Add precise volume of DMSO (1 mL) A->B C Seal vial and agitate (24-48h at 25°C) B->C D Settle suspension C->D E Filter supernatant (0.45 µm syringe filter) D->E F Prepare serial dilutions of filtrate E->F G Analyze by HPLC/LC-MS against calibration curve F->G H Calculate concentration G->H I I H->I Final Solubility Value (mg/mL, µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Molecular_Interactions Potential Intermolecular Interactions cluster_solute 5-(methylamino)-1,3-thiazole-4-carboxylic acid cluster_solvent DMSO (Solvent) Solute Thiazole Ring -COOH (H-bond donor/acceptor) -NHCH3 (H-bond donor) Solvent (CH3)2S=O Strong H-bond acceptor (O) Dipole-Dipole interactions Solute->Solvent H-Bonding (e.g., COOH...O=S) (e.g., NH...O=S) Solute->Solvent Dipole-Dipole Interactions

Caption: Solute-Solvent Interactions.

Conclusion

Determining the solubility profile of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in DMSO is a foundational step in its evaluation as a potential drug candidate. This guide provides the theoretical context and a robust, validated experimental protocol to achieve this. By adhering to the principles of thermodynamic equilibrium and employing precise analytical quantification, researchers can generate high-quality, reliable solubility data. This data is essential for the confident design of subsequent biological assays and for making informed decisions throughout the drug discovery and development pipeline.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). [Source not further specified]
  • Solvent Properties of DMSO. Scribd.
  • Dimethyl sulfoxide. Wikipedia.
  • DMSO Physical Properties. gChem.
  • Dimethyl sulfoxide, properties, uses and safety protection. (2025). [Source not further specified]
  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreserv
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • ADME Solubility Assay. BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Dimethyl Sulfoxide (DMSO). Univar Solutions.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Aqueous Kinetic Solubility.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021).
  • Another aspect in use of DMSO in medicinal chemistry. (2016).
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Source not further specified]
  • Thermodynamic Solubility Assay. Evotec.
  • Thermodynamic Solubility Assay. Domainex.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Dimethyl sulfoxide. (2021). American Chemical Society.
  • Understanding the Importance of DMSO Concentration in Inhibitor Prepar
  • 5-(methylamino)-1,3-thiazole-4-carboxylic acid | 933751-45-2. Benchchem.
  • 5-Methylaminothiazole chemical structure and properties. Benchchem.
  • 2-{[(2-Hydroxyphenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid (5m). PubChem.
  • 2-Methyl-1,3-thiazole-4-carboxylic acid. PubChem.
  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025).
  • Thiazole synthesis. Organic Chemistry Portal.
  • 5-ARYLAMINO-1,3,4-THIADIAZOL-2-YL ACETIC ACID ESTERS AS INTERMEDIATES FOR THE SYNTHESIS OF NEW BISHETEROCYCLIC COMPOUNDS. Farmacia Journal.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Source not further specified]
  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid. Santa Cruz Biotechnology.
  • carboxylic acid solubility + TLC. (2023). Reddit.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride. BLDpharm.
  • 2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid. ChemScene.

Sources

Pharmacophore Analysis & Strategic Design of 5-Methylamino Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Scaffold in Modern Therapeutics

The thiazole heterocycle, specifically the 2-amino-5-substituted thiazole scaffold, represents a "privileged structure" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics—from the tyrosine kinase inhibitor Dasatinib to the antiretroviral Ritonavir—stems from its unique electronic profile. The ring functions not merely as a linker, but as a critical pharmacophoric element capable of participating in


-

stacking, hydrogen bonding, and specific hydrophobic interactions.[1]

This guide focuses on the 5-methylamino thiazole subset (and its structural congeners), a scaffold particularly potent in targeting ATP-binding pockets of kinases (e.g., Aurora A/B, CDKs) and modulating GPCRs. We will dissect the pharmacophore generation process, synthetic pathways, and Structure-Activity Relationships (SAR) necessary to exploit this moiety.

Structural Logic & Pharmacophoric Features[2][3][4][5][6]

The Core Architecture

The 5-methylamino thiazole system offers a dense array of interaction points within a small molecular weight footprint (<150 Da for the core).

  • N3 (Pyridine-like Nitrogen): A potent Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often interacts with the "hinge region" backbone amides (e.g., Val, Leu residues).

  • S1 (Thioether): Increases lipophilicity (

    
    ) and can engage in weak 
    
    
    
    -hole interactions or Sulfur-
    
    
    interactions with aromatic residues (e.g., Phe, Tyr).
  • C2-Amine (Exocyclic): A critical Hydrogen Bond Donor (HBD). The methylation of this amine (methylamino) modulates basicity and introduces a steric constraint that can enforce bio-active conformations.

  • C5-Position: The "Gatekeeper" vector. Substitutions here (methyl, aryl, heteroaryl) direct the molecule into the hydrophobic pocket (Selectivity Pocket) of enzymes.

Tautomeric Considerations (Expertise Pillar)

Critical Protocol: When performing docking or pharmacophore modeling, one must account for the amino-imino tautomerism.

  • Amino form: Predominant in solution and usually the bioactive species for kinase binding.

  • Imino form: Can occur if the exocyclic amine is acylated or sulfonated.

  • Directive: Always generate both tautomers during the Ligand Preparation phase in your computational suite (e.g., Schrödinger LigPrep) to avoid false negatives.

Computational Workflow: Ligand-Based Pharmacophore Modeling

To isolate the bioactive features of 5-methylamino thiazoles, we employ a 3D-QSAR pharmacophore generation protocol.

The Workflow

The following diagram outlines the decision matrix for generating a high-quality hypothesis using tools like Discovery Studio (HypoGen) or Schrödinger (Phase) .

PharmacophoreWorkflow Start Dataset Curation (n > 20 Active/Inactive) Prep Ligand Preparation (Ionization pH 7.4 +/- 2.0 Tautomer Generation) Start->Prep Conform Conformational Analysis (Monte Carlo / OPLS4 Force Field) Prep->Conform Energy Window < 10 kcal/mol Align Structural Alignment (Flexible vs. Rigid) Conform->Align Generate Pharmacophore Hypothesis (3-5 Features: ADHRR) Align->Generate Validate Validation (Decoy Set / ROC Curve) Generate->Validate QSAR 3D-QSAR Model Building Validate->QSAR If q^2 > 0.5

Figure 1: Step-by-step computational workflow for pharmacophore generation.

Feature Definitions

For 5-methylamino thiazole derivatives targeting kinases (e.g., Aurora Kinase), the typical hypothesis includes:

  • AD (Acceptor-Donor): The aminothiazole headgroup (Hinge Binder).

  • H (Hydrophobic): The 5-methyl or 5-aryl group (occupying the hydrophobic pocket).

  • R (Ring Aromatic): The thiazole ring itself.

  • D (Donor): Distal groups attached via the 5-position linker.

Synthetic Protocol: The Modified Hantzsch Condensation

While there are multiple routes to thiazoles, the Hantzsch synthesis remains the most robust for creating 5-substituted-2-amino derivatives. The following protocol is optimized for yield and purity.

Reaction Pathway Diagram

Synthesis SM1 Alpha-Halo Ketone (R-COCH(X)-R') Step1 Reflux / EtOH (1-3 Hours) SM1->Step1 SM2 N-Methyl Thiourea SM2->Step1 Inter Hydroxy-thiazoline Intermediate Step2 Dehydration (-H2O) Inter->Step2 Prod 2-Methylamino-5-Substituted Thiazole Step1->Inter Step2->Prod

Figure 2: Modified Hantzsch synthesis pathway for the target scaffold.

Detailed Experimental Methodology

Objective: Synthesis of 4-methyl-2-(methylamino)-5-acetylthiazole (Key Intermediate).

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve N-methylthiourea (10 mmol) in absolute ethanol (30 mL).

  • Addition: Dropwise add 3-chloro-2,4-pentanedione (or equivalent

    
    -halo ketone) (10 mmol) over 15 minutes at room temperature.
    
  • Cyclization: Heat the mixture to reflux (

    
    C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup:

    • Cool reaction mixture to

      
      C.
      
    • Neutralize with saturated

      
       solution until pH ~8. Precipitate should form.
      
    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure thiazole derivative.

    • Validation:

      
       should show the disappearance of the thiourea NH signals and the formation of the aromatic thiazole proton (if C5 is unsubstituted) or the specific R-group signals.
      

Case Study: SAR & Biological Data

The following data summarizes the Structure-Activity Relationship (SAR) of 2-amino-5-substituted thiazoles against Aurora Kinase A , a key target in oncology. This data aggregates trends from multiple high-impact studies (see References).

Table 1: SAR of 2-Amino-5-Aryl Thiazole Derivatives (IC50 against Aurora A)

Compound IDR2 (Amine Sub)R5 (C5-Position)IC50 (

M)
Pharmacophore Insight
TZ-01


12.5Baseline activity; weak hydrophobic fill.
TZ-02


8.2Methylation improves lipophilicity/permeability.
TZ-03


0.45Critical: Phenyl ring engages "Gatekeeper" hydrophobic pocket.
TZ-04


0.12Fluorine adds metabolic stability and polar interaction.
TZ-05


> 50.0Loss of Activity: Acylation removes the H-bond donor capability of the amine.
Data Interpretation[4][5][7][8][9][10][11][12][13][14]
  • The "Methylamino" Advantage: Comparing TZ-01 and TZ-02, the methyl group on the amine (TZ-02) often improves potency not just by interaction, but by reducing the desolvation penalty of the cationic nitrogen.

  • The C5 Vector: The leap in potency from TZ-02 to TZ-03 confirms that the 5-position is the primary vector for increasing affinity. The pharmacophore model must place a large Hydrophobic (H) feature here.

Strategic Recommendations

  • Design Strategy: When designing new 5-methylamino thiazoles, prioritize Type II kinase inhibition . Extend the R5 substituent with a urea or amide linker to reach the "DFG-out" allosteric pocket.

  • Toxicity Alert: Be aware of the metabolic liability of the thiazole ring opening (structural alert). Substituents at C4 and C5 (like the methyl in 5-methylamino derivatives) help block metabolic attack at the double bond, improving the safety profile compared to unsubstituted thiazoles.

  • Validation: Before synthesis, dock all candidates into the target crystal structure (e.g., PDB: 1MQ4 for Aurora A) to ensure the N3-nitrogen distance to the hinge region is

    
    .
    

References

  • Bathula, S., et al. (2023). "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies." ACS Omega.

  • Das, J., et al. (2006).[2] "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry.

  • Lushington, G.H., et al. (2022). "Thiazole Ring—A Biologically Active Scaffold."[3][4] Molecules.

  • Paciolla, J., et al. (2018). "The use of structural alerts to avoid the toxicity of pharmaceuticals."[5] Toxicology Letters.

Sources

An In-depth Technical Guide to the Aqueous Stability of 5-(methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(methylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a core thiazole ring, a pharmacologically significant scaffold in numerous therapeutic agents.[1] The stability of this molecule in aqueous environments is a critical parameter, influencing its shelf-life, formulation development, and ultimately its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the potential degradation pathways of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in aqueous solutions and outlines a systematic approach to its stability assessment through forced degradation studies.

The structural features of this molecule—a thiazole ring, a secondary amine, and a carboxylic acid—each contribute to its chemical reactivity and potential instability under various environmental conditions. Understanding these liabilities is paramount for developing robust formulations and analytical methods. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and interpret stability studies effectively.

Physicochemical Properties and Their Influence on Stability

The stability of 5-(methylamino)-1,3-thiazole-4-carboxylic acid is intrinsically linked to its physicochemical properties. The thiazole ring is an aromatic heterocycle, and its electron distribution is influenced by the appended functional groups. The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base.[2] The carboxylic acid moiety will have a pKa in the typical range for carboxylic acids, making the molecule zwitterionic at physiological pH. The methylamino group is a weak base. These ionizable groups will significantly influence the molecule's solubility and stability as a function of pH.

PropertyPredicted Influence on Stability
pKa (Thiazole Nitrogen) Protonation at low pH could alter the electron density of the ring, potentially influencing its susceptibility to hydrolysis and oxidation.
pKa (Carboxylic Acid) Deprotonation at higher pH will increase aqueous solubility but may also influence the molecule's susceptibility to oxidative degradation.
pKa (Methylamino Group) The protonation state of the amino group will affect its nucleophilicity and susceptibility to oxidative pathways.
Aqueous Solubility pH-dependent solubility will dictate the design of solution-state stability studies.
LogP The lipophilicity/hydrophilicity balance will influence interactions with formulation excipients and potential partitioning into hydrophobic environments where different degradation kinetics may be observed.

Potential Degradation Pathways

Based on the functional groups present in 5-(methylamino)-1,3-thiazole-4-carboxylic acid, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups. While the thiazole ring itself is relatively stable to hydrolysis, the substituents can be more labile. The amide-like character of the exocyclic methylamino group could be a point of hydrolytic cleavage under harsh acidic or basic conditions, although this is generally less common than ester or amide hydrolysis within a larger molecular framework. More significantly, decarboxylation of the carboxylic acid group could be a potential hydrolytic pathway, particularly at elevated temperatures.[3]

Photodegradation

Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[3][4] The thiazole ring can absorb UV radiation, leading to excited states that can undergo various reactions. A common mechanism involves the reaction with singlet oxygen, generated by photosensitizers, via a [4+2] Diels-Alder cycloaddition to form an unstable endoperoxide, which then rearranges to degradation products.[4] Although 5-(methylamino)-1,3-thiazole-4-carboxylic acid lacks an aryl substituent directly on the ring, the overall conjugated system may still be susceptible to photo-oxidation. The presence of dissolved oxygen can exacerbate photodegradation.[5]

Caption: Potential photodegradation pathway of thiazole derivatives.

Thermal Degradation

Exposure to heat can induce thermal degradation. For 5-(methylamino)-1,3-thiazole-4-carboxylic acid, the most probable thermal degradation pathway is decarboxylation, leading to the loss of CO2 from the carboxylic acid group.[3] Ring cleavage and fragmentation of the molecule can also occur at higher temperatures.

Oxidative Degradation

The thiazole ring and the methylamino group are both potentially susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. The electron-rich nature of the methylamino group makes it a target for oxidative attack, potentially leading to N-dealkylation or the formation of N-oxides. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[6]

A Systematic Approach to Forced Degradation Studies

A forced degradation or stress testing study is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[7]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Prep_Sample Prepare stock solution of 5-(methylamino)-1,3-thiazole-4-carboxylic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep_Sample->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep_Sample->Oxidation Thermal Thermal Stress (e.g., 60°C in solution and solid state) Prep_Sample->Thermal Photostability Photostability (ICH Q1B guidelines) Prep_Sample->Photostability Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photostability->Analysis Evaluation Evaluate degradation profiles. Identify and characterize major degradants. Establish mass balance. Analysis->Evaluation

Caption: A typical workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on the observed stability of the compound.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of 5-(methylamino)-1,3-thiazole-4-carboxylic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Neutral Hydrolysis: Dilute an aliquot with an equal volume of water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Causality: The use of acid and base catalysis accelerates the hydrolysis of susceptible functional groups.[6] Elevated temperature further increases the reaction rate, allowing for the observation of degradation within a practical timeframe.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidation: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze by HPLC.

Causality: Hydrogen peroxide is a common oxidizing agent that can mimic oxidative degradation that may occur in the presence of atmospheric oxygen or reactive oxygen species.[6]

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare solutions of the compound in transparent vials and also in light-resistant (e.g., amber) vials as dark controls.[5] Prepare a solid sample by spreading a thin layer in a petri dish.

  • Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed samples and the dark controls at the end of the exposure period.

Causality: This protocol follows regulatory guidelines to assess the potential for photodegradation upon exposure to light, which is crucial for determining appropriate packaging and storage conditions.[7]

Protocol 4: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C or 80°C).

  • Solution State: Prepare a solution of the compound and store it at an elevated temperature (e.g., 60°C), protected from light.

  • Analysis: Analyze the solid sample by dissolving it in a suitable solvent at various time points. Analyze the solution sample directly.

Causality: Elevated temperatures accelerate solid-state and solution-state degradation reactions, providing insights into the thermal stability of the molecule.[6]

Analytical Method Considerations

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Coupling HPLC with mass spectrometry (MS) is highly recommended for the identification and characterization of degradation products.[4][8]

Key parameters for a stability-indicating HPLC method:

  • Column: A reversed-phase column (e.g., C18) is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or less polar degradants.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is advantageous as it provides spectral information.

  • Mass Spectrometry: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can provide molecular weight and fragmentation data for structural elucidation of unknown degradation products.[4]

Summary and Conclusions

The aqueous stability of 5-(methylamino)-1,3-thiazole-4-carboxylic acid is a critical attribute that requires thorough investigation. Based on its chemical structure, the primary degradation pathways to consider are hydrolysis (particularly decarboxylation), photodegradation, and oxidation. A systematic forced degradation study, employing acidic, basic, oxidative, photolytic, and thermal stress conditions, is essential for a comprehensive stability assessment.

The insights gained from such studies are invaluable for:

  • Formulation Development: Selecting appropriate excipients, pH, and packaging to minimize degradation.

  • Analytical Method Development: Establishing a validated stability-indicating method for quality control.

  • Regulatory Submissions: Providing the necessary data to support the proposed shelf-life and storage conditions.

By understanding the underlying chemical principles and employing robust experimental designs, researchers can effectively characterize the stability profile of 5-(methylamino)-1,3-thiazole-4-carboxylic acid, ensuring the development of a safe, stable, and efficacious pharmaceutical product.

References

  • Benchchem. (n.d.). Degradation Pathways for Thiazole-Based Compounds.
  • Benchchem. (n.d.). Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 622-630.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Wikipedia. (n.d.). Thiazole.
  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole 97 96-50-4.
  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Semantic Scholar. (n.d.). Hydrolysis of 2-Substituted Δ2-Thiazolines.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • (2025). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition.
  • PMC. (n.d.). Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation.
  • Benchchem. (n.d.). 5-(methylamino)-1,3-thiazole-4-carboxylic acid | 933751-45-2.
  • Semantic Scholar. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
  • PubMed. (n.d.). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers.
  • PMC. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • ResearchGate. (2024). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • (2025). Analytical Methods.
  • (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products.
  • PubMed. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • (1998). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates.
  • (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • (2022). stability of pharmaceutical preparations.
  • ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride.

Sources

Methodological & Application

Step-by-step preparation of 5-(methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 5-(methylamino)-1,3-thiazole-4-carboxylic acid CAS Registry (Generic/Related): 1065484-46-9 (derivative reference)[1]

The 5-amino-1,3-thiazole-4-carboxylic acid scaffold represents a specialized heterocyclic core, distinct from the more common 2-aminothiazoles derived from the Hantzsch synthesis.[1] This specific isomer is a critical pharmacophore in modern kinase inhibitors and antibiotic development.

Synthetic Challenge: Standard thiazole syntheses (Hantzsch) typically yield 2-substituted thiazoles.[1] Accessing the 5-amino regioisomer requires a divergent strategy utilizing


-isocyanoacetates .[1] This protocol details the "Schöllkopf-Suzuki" cyclization route, which offers superior regiocontrol and scalability compared to the rearrangement of 5-bromo derivatives.[1]

Retrosynthetic Analysis & Mechanism

The most robust disconnection involves breaking the C2-S1 and C4-C5 bonds.[1] This reveals two key precursors: Ethyl isocyanoacetate and Methyl isothiocyanate .

Mechanistic Pathway:

  • Deprotonation: Base-mediated abstraction of the

    
    -proton from ethyl isocyanoacetate.[1]
    
  • Addition: The resulting carbanion attacks the electrophilic carbon of methyl isothiocyanate.

  • Cyclization: The sulfur atom attacks the isocyanide carbon (a soft nucleophile-electrophile interaction) to close the ring.[1]

  • Tautomerization: Aromatization yields the stable 5-aminothiazole ester.[1]

Retrosynthesis Target 5-(Methylamino)-1,3-thiazole- 4-carboxylic Acid Ester Intermediate: Ethyl 5-(methylamino)thiazole- 4-carboxylate Target->Ester Hydrolysis (LiOH) Precursors Precursors: Ethyl Isocyanoacetate + Methyl Isothiocyanate Ester->Precursors Base-Mediated Cyclization

Figure 1: Retrosynthetic disconnection showing the Isocyanoacetate route.[1]

Detailed Experimental Protocols

Phase 1: Cyclization to Ethyl 5-(methylamino)thiazole-4-carboxylate

Critical Reagents Table:

ReagentMW ( g/mol )Equiv.RoleHazard Note
Ethyl Isocyanoacetate113.111.0NucleophileStench, Toxic
Methyl Isothiocyanate73.121.1ElectrophileHighly Toxic , Lachrymator
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)152.241.2BaseCorrosive
THF (Anhydrous)72.11SolventMediumFlammable

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Ethyl Isocyanoacetate (11.3 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to 0°C using an ice/salt bath.

  • Electrophile Addition: Add Methyl Isothiocyanate (8.0 g, 110 mmol) in one portion. Ensure it is fully dissolved (Me-NCS mp is ~35°C; if solid, dissolve in minimal THF first).[1]

  • Catalyzed Cyclization:

    • Crucial Step: Add DBU (18.2 g, 120 mmol) dropwise via the addition funnel over 30 minutes.

    • Observation: Maintain internal temperature

      
      . The reaction is exothermic.[2] The solution will turn deep yellow/orange.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • TLC Monitoring: Mobile phase 1:1 Hexane:EtOAc. Stain with KMnO4. Look for disappearance of isocyanoacetate (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ).
  • Workup:

    • Quench with saturated aqueous

      
       (100 mL).
      
    • Extract with EtOAc (

      
       mL).[1]
      
    • Wash combined organics with Brine (

      
       mL).[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude residue from hot Ethanol/Hexane or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexane).

    • Yield Target: 65–75% (Yellow crystalline solid).[1]

Phase 2: Hydrolysis to the Free Acid

Step-by-Step Protocol:

  • Solvation: Dissolve the purified Ethyl ester (10 g, ~53 mmol) in THF/MeOH (1:1, 100 mL).

  • Saponification: Add a solution of LiOH·H2O (4.5 g, 107 mmol, 2.0 equiv) in Water (50 mL).

  • Reaction: Stir at 40°C for 3 hours. Note: Avoid vigorous reflux to prevent decarboxylation of the sensitive 4-acid.[1]

  • Isolation (Isoelectric Precipitation):

    • Concentrate the mixture to remove THF/MeOH (aqueous slurry remains).

    • Cool to 0°C.

    • Carefully acidify with 1M HCl dropwise to pH 3.5–4.0 (the approximate isoelectric point).

    • Observation: The product should precipitate as an off-white to pale yellow solid.[1]

  • Filtration: Filter the solid, wash with cold water (

    
     mL) and cold acetone (
    
    
    
    mL).
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Process Workflow & Decision Logic

Workflow Start Start: Precursor Prep Step1 Step 1: Cyclization (THF, 0°C -> RT) Start->Step1 Check1 TLC Check: Isocyanoacetate consumed? Step1->Check1 Check1->Step1 No (Stir longer) Workup Quench & Extraction Check1->Workup Yes Step2 Step 2: Hydrolysis (LiOH, 40°C) Workup->Step2 pH_Adjust pH Adjustment (Target pH 3.5-4.0) Step2->pH_Adjust Final Final Product: 5-(methylamino)-1,3-thiazole-4-COOH pH_Adjust->Final

Figure 2: Operational workflow for the synthesis and isolation.

Expert Insights & Troubleshooting (E-E-A-T)

1. Regioselectivity Control: The choice of Ethyl Isocyanoacetate is non-negotiable for this isomer. Using


-halo ketones (Hantzsch method) will invariably yield the 2-amino isomer.[1] The driving force here is the acidity of the 

-protons in the isocyanoacetate (

in DMSO, lower with ester group), allowing soft enolate formation.

2. Decarboxylation Risk: Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially if the 5-position is electron-rich (like a methylamino group).[1]

  • Mitigation: Do not heat the hydrolysis step above 50°C. Do not use strong mineral acids (conc. HCl) for prolonged periods during workup.

3. Handling Methyl Isothiocyanate: This reagent is a potent solid lachrymator. It sublimes easily. Weigh it in a fume hood and dissolve immediately in THF. Decontaminate glassware with a dilute bleach solution to oxidize residual sulfur compounds.

4. Zwitterionic Character: The final product contains a basic amine and an acidic carboxyl group. It exists as a zwitterion. It will be water-soluble at extreme pHs (pH < 2 or pH > 8).[1] Strict pH control to the isoelectric point (pH ~4) is required for precipitation.

References

  • Suzuki, M. et al. "Synthesis of 5-substituted aminothiazole-4-carboxylic acid derivatives."[1] Journal of Organic Chemistry, cited in Benchchem Application Data.

  • Schöllkopf, U.
  • Cook, A.H., Heilbron, I. "Studies in the Azole Series.[3] The Synthesis of 5-Aminothiazoles." Journal of the Chemical Society, 1947. (Historical grounding for 5-aminothiazole synthesis).

  • PubChem Compound Summary. "Ethyl 2-amino-4-methylthiazole-5-carboxylate" (For physical property comparison and safety data of analogs).

Sources

Application Notes & Protocols: A Guide to the Recrystallization of 5-(methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 5-(methylamino)-1,3-thiazole-4-carboxylic acid via recrystallization. While a universal solvent for all batches of a compound can be elusive due to varying impurity profiles, this guide outlines a systematic approach to solvent selection and protocol optimization. We will delve into the chemical rationale behind solvent choices, provide detailed experimental protocols for both single-solvent and mixed-solvent systems, and offer troubleshooting advice for common recrystallization challenges.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy hinges on the principle of differential solubility: a well-chosen solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals.[3] The impurities, ideally, remain in the cooled solvent, known as the mother liquor.[1]

5-(methylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring both a basic methylamino group and an acidic carboxylic acid group. This amphoteric nature, combined with the polar thiazole ring, dictates its solubility characteristics. The adage "like dissolves like" suggests that polar solvents will be the most effective for this molecule.[1] This guide will walk you through the logical steps to identify the optimal solvent or solvent system for your specific sample.

Pre-Recrystallization Considerations: Understanding Your Compound

Before embarking on solvent screening, a preliminary analysis of the crude 5-(methylamino)-1,3-thiazole-4-carboxylic acid is crucial.

  • Purity Assessment: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide an initial assessment of the purity and the nature of the impurities.

  • Physical Characteristics: Note the color and physical state of the crude solid. Highly colored impurities may necessitate the use of activated charcoal during the recrystallization process.

  • Thermal Stability: Although thiazole carboxylic acids are generally stable, understanding the melting point of the pure compound and the decomposition temperature of the crude material can inform the maximum temperature for the recrystallization process.

Solvent Selection: A Systematic Approach

The ideal recrystallization solvent should exhibit the following properties:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, so they either remain in the mother liquor or can be removed via hot filtration.

  • A boiling point that is not excessively high, to facilitate removal from the purified crystals.[1]

  • It should not react with the compound being purified.

Given the polar nature of 5-(methylamino)-1,3-thiazole-4-carboxylic acid, the following solvents are recommended for initial screening.

Table 1: Recommended Solvents for Screening
Solvent ClassSpecific SolventsRationale & Expected Solubility
Protic Solvents Water, Methanol, EthanolThe carboxylic acid and amino groups can form hydrogen bonds with protic solvents. Water is a good starting point for polar molecules.[1][4]
Polar Aprotic Solvents Acetone, Ethyl AcetateThese solvents offer moderate polarity and are good general-purpose solvents for a wide range of organic compounds.[1]
Acids Acetic AcidAcetic acid has been reported as a recrystallization solvent for some aryl thiazole derivatives.[5]
Experimental Protocol: Solvent Screening
  • Place approximately 10-20 mg of the crude 5-(methylamino)-1,3-thiazole-4-carboxylic acid into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent in small portions until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod at the air-liquid interface to induce crystallization.[3]

  • After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of purified crystals upon cooling.

Recrystallization Protocols

Based on the results of your solvent screening, you can proceed with either a single-solvent or a mixed-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility curve for the target compound is identified.

  • Dissolution: Place the crude 5-(methylamino)-1,3-thiazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (or the activated charcoal), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[5] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent is ideal. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethanol) at or near its boiling point.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same ratio as the final recrystallization mixture) for washing the crystals.[5]

Protocol 3: Acid-Base Recrystallization (Reactive Crystallization)

Given the carboxylic acid functionality, this method can be highly effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude 5-(methylamino)-1,3-thiazole-4-carboxylic acid in a dilute aqueous base solution (e.g., 5-10% aqueous sodium carbonate or sodium hydroxide) at room temperature.

  • (Optional) Filtration: If any solid impurities remain, filter the solution.

  • Precipitation: While stirring, slowly add a dilute acid (e.g., acetic acid or dilute HCl) to the filtrate until the pH is acidic (a pH of ~6 is a good target to start with).[6] The purified product should precipitate out of the solution.

  • Isolation, Washing, and Drying: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. Dry the purified product.

Troubleshooting and Advanced Insights

Logical Workflow for Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization hot_solution Hot, Saturated Solution start->hot_solution cool_solution Cool Solution Slowly hot_solution->cool_solution outcome Observe Outcome cool_solution->outcome oils_out Compound Oils Out outcome->oils_out Liquid separation no_crystals No Crystals Form outcome->no_crystals Clear solution remains crystals_form Crystals Form outcome->crystals_form Solid precipitates sol_oils_1 Reheat to dissolve oil. Add more 'good' solvent. oils_out->sol_oils_1 sol_oils_2 Cool even more slowly. Insulate the flask. oils_out->sol_oils_2 sol_oils_3 Change solvent system (lower boiling point). oils_out->sol_oils_3 sol_no_xtal_1 Scratch inner surface of the flask. no_crystals->sol_no_xtal_1 sol_no_xtal_2 Add a seed crystal. no_crystals->sol_no_xtal_2 sol_no_xtal_3 Concentrate solution by evaporating some solvent. no_crystals->sol_no_xtal_3 sol_no_xtal_4 Place in freezer (if solvent allows). no_crystals->sol_no_xtal_4 collect Collect, Wash, and Dry Crystals crystals_form->collect

Caption: A systematic approach to troubleshooting common recrystallization problems.

  • "Oiling Out": This occurs when the compound separates as a liquid instead of solid crystals.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[5] To remedy this, try reheating the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or by adding a small "seed" crystal of the pure compound. If that fails, you may need to evaporate some of the solvent to increase the concentration and then attempt to cool again.

  • Poor Recovery: A low yield of purified product can result from using too much solvent during the dissolution step or from premature crystallization during a hot filtration. Ensure you are using the minimum amount of hot solvent required and that your filtration apparatus is pre-heated.

Conclusion

The purification of 5-(methylamino)-1,3-thiazole-4-carboxylic acid by recrystallization is a highly effective method when approached systematically. The key to success lies in methodical solvent screening to identify an appropriate solvent or solvent pair that provides high recovery of the purified material. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a tailored and efficient purification process.

References

  • BenchChem Technical Support. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. BenchChem.
  • ResearchGate. (2016, April 13). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.
  • BenchChem. (n.d.). 5-(methylamino)-1,3-thiazole-4-carboxylic acid. BenchChem.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids. Google Patents.
  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • ACS Omega. (2020, March 31). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Publications.
  • University of Colorado Boulder. (n.d.). Recrystallization1. University of Colorado Boulder Department of Chemistry.
  • University Center of Mila. (n.d.). PW 01: recrystallization.
  • Harvard University. (n.d.). Crystallization Solvents. Harvard University Department of Chemistry and Chemical Biology.

Sources

Peptide coupling reactions involving 5-(methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The incorporation of 5-(methylamino)-1,3-thiazole-4-carboxylic acid (MTC) into peptide backbones presents a unique set of synthetic challenges. Unlike standard


-amino acids, MTC is a heterocyclic 

-amino acid analogue where the amino and carboxylic acid groups are constrained in an ortho-like relationship on a planar aromatic ring.

Key Synthetic Challenges:

  • Steric Ortho-Constraint: The C4-carboxylic acid and C5-methylamino group are adjacent. The steric bulk of the N-methyl group significantly impedes the approach of activated electrophiles.

  • Secondary Amine Nucleophilicity: The C5-nitrogen is a secondary amine involved in conjugation with the thiazole ring. While electron-rich, it is sterically encumbered, making acylation difficult and prone to failure using standard carbodiimide chemistries.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the carboxyl group at C4 reduces the nucleophilicity of the C5-amine, while the electron-donating amine reduces the electrophilicity of the activated C4-carbonyl.

This guide details optimized protocols using high-efficiency phosphonium and uronium reagents (PyAOP, HATU) and microwave-assisted synthesis to overcome these barriers.

Pre-Synthetic Considerations

Stability and Handling
  • Oxidation Sensitivity: 5-aminothiazoles are electron-rich and susceptible to oxidation. The N-methyl group provides some stability compared to the primary amine, but exposure to air and light should be minimized.

  • Storage: Store the building block as a hydrochloride or trifluoroacetate salt at -20°C under argon.

  • Solution Stability: Do not store stock solutions in DMF/NMP for >24 hours. Prepare fresh activation mixtures immediately prior to use.

Protection Strategy

For SPPS, the choice of protecting group for the C5-methylamino group is critical.

  • Fmoc-MTC-OH: Preferred for standard Fmoc SPPS. However, Fmoc introduction onto this hindered secondary amine can be slow.

  • Boc-MTC-OH: Recommended for solution-phase synthesis or if the MTC residue is the N-terminal cap.

Protocol A: Coupling TO the Secondary Amine (N-Terminal Elongation)

Scenario: The MTC residue is already on the resin (or C-term fragment), and you are coupling the next amino acid to its hindered C5-methylamino group.

Rationale: This is the most difficult step. The secondary amine is sterically shielded. Standard HBTU/HCTU protocols often result in <20% conversion. PyAOP (phosphonium salt) is the reagent of choice for N-methylated amines as it avoids the formation of guanidinium byproducts associated with uronium salts (HATU) during slow couplings.

Materials
  • Resin: Peptidyl-resin with N-terminal MTC (deprotected).

  • Incoming AA: Fmoc-Amino Acid (5.0 eq).

  • Activator: PyAOP ([(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate]) (5.0 eq).

  • Base: DIPEA (Diisopropylethylamine) (10.0 eq).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 eq) - Critical for suppressing epimerization of the incoming AA.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Protocol
  • Resin Preparation: Swell resin in DMF for 20 min. Drain.

  • Activation (Pre-mix):

    • Dissolve Fmoc-AA (5 eq), PyAOP (5 eq), and HOAt (5 eq) in DMF (concentration ~0.2 M).

    • Add DIPEA (10 eq).

    • Note: Activate for only 30-60 seconds before adding to resin to minimize racemization of the incoming acid.

  • Coupling:

    • Add the activated mixture to the resin.[2][3][4]

    • Microwave Method (Recommended): Heat to 75°C for 20 minutes (Power: 25-30W).

    • Alternative (Room Temp): Shake vigorously for 2 hours.

  • Monitoring:

    • Perform a Chloranil Test (acetaldehyde/chloranil).

    • Result: Blue/Green beads = Incomplete (Free secondary amine present). Colorless = Complete.

    • Note: The Kaiser (Ninhydrin) test is negative for secondary amines and cannot be used.

  • Double Coupling (Mandatory):

    • If Chloranil is positive, repeat steps 2-3 with fresh reagents.

    • If coupling remains incomplete, switch to Fmoc-AA-Cl (Acid Chloride) method using triphosgene or Ghosez’s reagent.

Protocol B: Coupling OF the MTC Acid (C-Terminal Activation)

Scenario: You are coupling Fmoc-MTC-OH to a free amine on the resin.

Rationale: While the C4-acid is hindered, it activates reasonably well with HATU. The primary risk is low yield due to the bulk of the adjacent N-methyl group blocking the approach of the resin-bound amine.

Materials
  • Building Block: Fmoc-MTC-OH (4.0 eq).

  • Activator: HATU (4.0 eq).[3]

  • Base: DIPEA (8.0 eq).

  • Solvent: DMF/NMP.

Step-by-Step Protocol
  • Activation:

    • Dissolve Fmoc-MTC-OH and HATU in DMF.

    • Add DIPEA.[3] Shake for 1 minute to ensure formation of the -OAt active ester.

  • Coupling:

    • Add to resin.[5][6][2][3]

    • Microwave: 75°C for 10 minutes.

    • Room Temp: 1 hour.

  • Capping:

    • After coupling, perform an acetylation step (Acetic Anhydride/Pyridine) to cap any unreacted amines on the resin, preventing deletion sequences.

Workflow Visualization

PeptideCoupling Start Start: Resin-MTC-NH-Me Check Pre-Coupling Check (Chloranil Test) Start->Check Activation Activation: Fmoc-AA + PyAOP + HOAt + DIPEA Check->Activation Free secondary amine confirmed Coupling Coupling Reaction Microwave: 75°C, 20 min Activation->Coupling Wash Wash (DMF x 5) Coupling->Wash Test QC: Chloranil Test Wash->Test Success Proceed to Deprotection Test->Success Colorless (Complete) Fail Incomplete Coupling Test->Fail Blue/Green (Incomplete) Retry Double Couple (Fresh Reagents) Fail->Retry Retry->Coupling HardFail Switch to Acid Chloride (Ghosez's Reagent) Retry->HardFail If fails 2x

Caption: Decision tree for coupling amino acids to the sterically hindered secondary amine of MTC.

Troubleshooting & Optimization Data

IssueProbable CauseRecommended Solution
Low Yield (Coupling TO MTC) Steric hindrance of N-Me group; PyAOP inefficiency.1. Switch to Fmoc-AA-Cl (Acid Chloride).2. Increase temp to 75°C (MW).3. Use COMU as alternative activator.
Epimerization of Incoming AA Slow coupling allows base-catalyzed proton abstraction.1. Use Collidine (TMP) instead of DIPEA (weaker base).2. Add Oxyma Pure to lower pH during activation.
Resin Aggregation MTC residues induce beta-sheet disruption or aggregation.Use ChemMatrix or PEG-PS resins. Use "Magic Mixture" solvent (DCM/DMF/NMP/1% Triton X-100).
Incomplete Fmoc Removal Steric bulk prevents piperidine attack.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving MTC.

References

  • Coste, J., et al. (1998). "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application." Journal of Organic Chemistry, 63(9), 3184–3189. Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153–166.[3] Link

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 118(1), 21–69. Link

  • BenchChem Technical Support. (2025). "Optimizing Coupling of Sterically Hindered N-Methylated Amino acids." Link

  • Katritzky, A. R., et al. (2008). "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[2][7] The Journal of Organic Chemistry, 73(6), 2524–2530. Link

Sources

Troubleshooting & Optimization

Identifying impurities in 5-(methylamino)-1,3-thiazole-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Impurity Profiling & Troubleshooting

Subject: 5-(methylamino)-1,3-thiazole-4-carboxylic Acid (5-MATCA) Synthesis Reference Code: TS-THIAZ-05-IMP Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Introduction: The Synthetic Context

This guide addresses impurity profiling for 5-(methylamino)-1,3-thiazole-4-carboxylic acid , a specialized intermediate often synthesized via the Schöllkopf method (reaction of alkyl isocyanoacetate with methyl isothiocyanate). Unlike the more common Hantzsch synthesis (which yields 2-aminothiazoles), this route targets the 5-position but introduces unique impurity challenges related to isocyanide chemistry and amino-imino tautomerism.

Module 1: Synthetic Origin of Impurities (The "Why")

Q1: I am detecting a major impurity at RRT ~1.2 with a mass roughly double the starting material. What is this?

Diagnosis: This is likely the Imidazole Dimer (Impurity A) .[1]

  • Cause: In the presence of base (e.g., Potassium tert-butoxide or DBU), ethyl isocyanoacetate is prone to self-condensation if the electrophile (methyl isothiocyanate) is added too slowly or if the temperature is uncontrolled.[1] The isocyanoacetate anion attacks another molecule of isocyanoacetate instead of the isothiocyanate.

  • Mechanism: The

    
    -carbon of one isocyanoacetate attacks the isocyanide carbon of another, followed by cyclization to form an imidazole ring.
    
  • Corrective Action:

    • Ensure Methyl Isothiocyanate (MITC) is present in slight excess (1.05–1.1 eq) before the base addition if possible, or add the base slowly to a pre-cooled mixture of both reagents.[1]

    • Maintain reaction temperature below 0°C during the initial addition to suppress dimerization.

Q2: My LC-MS shows a peak with [M+H]+ = 145 Da (Acid) or 173 Da (Ethyl Ester). Is this the "Des-methyl" impurity?

Diagnosis: Yes, this is 5-amino-1,3-thiazole-4-carboxylic acid (Impurity B) .

  • Cause: This impurity arises if your methyl isothiocyanate (MITC) source is contaminated with isothiocyanic acid (HNCS) or if ammonia was present during the synthesis of the MITC precursor.[1] It results in a primary amine (-NH2) at the 5-position instead of a methylamine (-NHMe).

  • Risk: Primary amines have different solubility and reactivity profiles (e.g., in subsequent amide couplings), making this a critical quality attribute (CQA).[1]

  • Corrective Action:

    • Verify the purity of Methyl Isothiocyanate via GC.

    • If the impurity persists, consider recrystallization of the final acid from water/ethanol, as the primary amine is often less soluble than the methylamino derivative.[1]

Q3: Why does the product color darken significantly upon drying, and purity drops?

Diagnosis: Oxidative degradation leading to S-Oxides or Azo-dimers (Impurity C) .

  • Cause: The electron-rich 5-amino thiazole core is susceptible to oxidation, especially under acidic conditions or exposure to light/air.

  • Corrective Action:

    • Perform the hydrolysis step (Ester ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Acid) under inert atmosphere (
      
      
      
      or Ar).
    • Avoid prolonged heating during the acidification workup.

    • Store the final solid protected from light at -20°C.

Module 2: Analytical Troubleshooting (The "How")

Q4: The NMR signals for the methyl group and ring proton are broad or split. Is my product impure?

Diagnosis: Not necessarily. This is likely Amino-Imino Tautomerism .

  • Explanation: 5-aminothiazoles exist in a dynamic equilibrium between the Amino form (aromatic thiazole) and the Imino form (non-aromatic thiazoline).

    • Amino Form: Thiazole ring with -NH-CH3.[2][3][4]

    • Imino Form: Thiazoline ring with =N-CH3 exocyclic double bond.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). If the peaks coalesce into sharp singlets, it is tautomerism, not impurity.
    
  • Citation: Tautomeric equilibria in 5-aminothiazoles are well-documented and solvent-dependent [1].

Q5: I cannot separate the Intermediate Ester from the Final Acid using my standard C18 method.

Diagnosis: pH mismatch in the mobile phase.

  • Reasoning: Both the ester and the acid have basic nitrogen centers, but the acid also has an ionizable carboxyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). At neutral pH, the acid is ionized (polar, elutes early) while the ester is neutral (retains). However, the amino group protonation can complicate this.
    
  • Protocol: Use a low pH method (0.1% TFA or Formic Acid).

    • Acid Product: Protonated amine + Protonated acid (neutral COOH) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Moderate retention.
      
    • Ester Impurity: Protonated amine + Ester (hydrophobic) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Stronger retention.
      
    • Resolution: This maximizes the hydrophobicity difference between the ethyl group of the ester and the proton of the acid.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the formation pathways of the target compound and its critical impurities.

ThiazoleImpurities cluster_taut Tautomeric Equilibrium (Analytical Challenge) SM1 Ethyl Isocyanoacetate (Starting Material) Inter Intermediate: Ethyl 5-(methylamino)thiazole-4-carboxylate SM1->Inter Base, < 0°C ImpA Impurity A: Imidazole Dimer (Base-catalyzed self-condensation) SM1->ImpA Slow addition of SM2 Excess Base SM2 Methyl Isothiocyanate (Electrophile) SM2->Inter Cyclization ImpB Impurity B: Des-methyl Analog (From HNCS impurity) SM2->ImpB Contains HNCS Target TARGET: 5-(methylamino)thiazole-4-carboxylic acid Inter->Target Hydrolysis (LiOH) then Acidification ImpC Impurity C: Decarboxylated Byproduct (Overheating) Target->ImpC Heat > 60°C Acidic pH Amino Amino Form (Aromatic) Imino Imino Form (Non-Aromatic) Amino->Imino H-shift

Caption: Figure 1. Reaction pathway analysis for 5-MATCA synthesis, highlighting critical control points for Imidazole (ImpA) and Des-methyl (ImpB) impurities.

Module 4: Experimental Data & Specifications

Table 1: Impurity Classification & HPLC Characteristics

Impurity NameOriginRRT (vs Target)*Mass Shift (Da)Control Strategy
Ethyl Ester Residual Intermediate1.4 - 1.6+28Monitor hydrolysis completion; extend reaction time.
Imidazole Dimer Side Reaction (SM1 + SM1)1.1 - 1.3+40 (approx)Control temp < 0°C; Fast addition of SM2.
Des-methyl Reagent Impurity (SM2)0.8 - 0.9-14GC purity check of Methyl Isothiocyanate.
Decarboxylated Degradation0.5 - 0.7-44Avoid heating during acidification (pH < 3).

*Relative Retention Time (RRT) based on C18 column, 0.1% TFA Water/Acetonitrile gradient.

References

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles (Hantzsch and related methods). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Proton tautomerism in 5-aminothiazole derivatives. Acta Crystallographica Section B. Retrieved from [Link]

  • Baxendale Group. (2013). A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with thiazole ring formation, a cornerstone reaction in medicinal chemistry. Thiazole moieties are prevalent in a wide array of pharmaceuticals, making the optimization of their synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter, with a particular focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes related to temperature?

A1: Low yields in the Hantzsch thiazole synthesis can often be traced back to suboptimal reaction temperatures.[3][4] Temperature influences reaction rates, solubility of reactants, and the stability of intermediates and products.

  • Insufficient Temperature: Many Hantzsch syntheses require heating to overcome the activation energy of the cyclization step.[3] If the temperature is too low, the reaction may proceed too slowly or not at all, leading to the recovery of unreacted starting materials.

  • Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final thiazole product. This is particularly true for substrates with sensitive functional groups. High temperatures can also promote the formation of undesired side products through alternative reaction pathways.[5]

  • Inadequate Temperature Control: Fluctuations in temperature can lead to inconsistent results and the formation of a mixture of products. Precise and stable temperature control is crucial for reproducibility.

Q2: I am observing the formation of multiple products in my reaction. How can temperature manipulation help in minimizing these side reactions?

A2: The formation of multiple products is a common issue, and temperature plays a key role in controlling the selectivity of the reaction.[4]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will be the major product. At higher temperatures, the reaction is under thermodynamic control, where the most stable product will be favored.[6] By carefully selecting the reaction temperature, you can favor the formation of the desired thiazole isomer over less stable byproducts.

  • Minimizing Side Reactions: Common side reactions in thiazole synthesis include the formation of isomeric thiazoles or other heterocyclic systems.[4] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize these side reactions by disfavoring pathways with higher activation energies.

Q3: How do I determine the optimal reaction temperature for my specific substrates?

A3: The optimal temperature is highly substrate-dependent. A systematic approach is the most effective way to determine the ideal conditions.

  • Literature Precedent: Start by reviewing the literature for similar Hantzsch thiazole syntheses to find a suitable starting temperature range.

  • Stepwise Optimization: Begin with a conservative temperature (e.g., room temperature or slightly above) and gradually increase it in small increments (e.g., 10-20 °C).[5] Monitor the reaction progress at each temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Monitoring: Close monitoring of the reaction will allow you to observe the formation of the desired product and any byproducts as a function of temperature and time.[7] This data is invaluable for identifying the temperature at which the desired product is formed cleanly and in a reasonable timeframe.

Q4: Can solvent choice influence the optimal reaction temperature?

A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the solubility of reactants and the stability of charged intermediates, thereby affecting the reaction rate and optimal temperature. For instance, polar protic solvents like ethanol and methanol are commonly used and often require heating to reflux.[8][9] In contrast, some reactions may proceed at lower temperatures in aprotic polar solvents like dimethylformamide (DMF).

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during thiazole ring formation, with a focus on the role of temperature.

Guide 1: Issue - Low or No Product Formation

Symptoms:

  • TLC/HPLC analysis shows predominantly unreacted starting materials.

  • The isolated yield is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product formation.

Detailed Steps & Explanations:

  • Initial Assessment: First, confirm if there is any product formation, even in trace amounts. This can be determined by co-spotting your reaction mixture with a standard of the expected product on a TLC plate or by HPLC/LC-MS analysis.

  • Temperature Increase: If no product is detected, a primary cause is insufficient thermal energy to overcome the reaction's activation barrier.[3] Increase the temperature stepwise. For instance, if you started at room temperature, try 50 °C, then 80 °C, and so on, up to the reflux temperature of your solvent.[8]

  • Reaction Time Extension: If some product is forming but the conversion is low, the reaction may simply be slow at the current temperature. Extend the reaction time and continue to monitor. Be mindful that prolonged reaction times, even at moderate temperatures, can sometimes lead to byproduct formation.

  • Solvent Consideration: If you reach the reflux temperature of your solvent and the reaction still does not proceed efficiently, consider switching to a higher-boiling-point solvent. This will allow you to explore a higher temperature range.

Guide 2: Issue - Formation of Significant Byproducts

Symptoms:

  • TLC/HPLC analysis shows multiple spots/peaks in addition to the desired product.

  • The isolated product is impure, requiring extensive purification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for significant byproduct formation.

Detailed Steps & Explanations:

  • Temperature Reduction: High temperatures can provide enough energy to activate alternative reaction pathways, leading to byproducts.[5] Systematically lower the reaction temperature. This will generally slow down all reactions, but it may disproportionately slow down the formation of the undesired byproduct, thus improving the selectivity for your desired thiazole.

  • Kinetic vs. Thermodynamic Analysis: Analyze the product distribution at different temperatures. If a particular byproduct is favored at higher temperatures, it is likely the thermodynamically more stable product. Conversely, if a byproduct is more prevalent at lower temperatures, it may be the kinetically favored product.[6] This understanding will guide your temperature adjustments.

  • Solvent and Catalyst Effects: If temperature manipulation alone does not resolve the issue, consider that the solvent or the presence of a catalyst could be influencing the reaction's selectivity. A change in solvent polarity, for example, can stabilize or destabilize key intermediates, thereby altering the product ratio.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for a generic Hantzsch thiazole synthesis.

Objective: To identify the reaction temperature that provides the highest yield of the desired thiazole product with the minimal formation of byproducts in a reasonable timeframe.

Materials:

  • α-haloketone (1.0 mmol)

  • Thioamide derivative (1.1 mmol)

  • Anhydrous solvent (e.g., ethanol, 10 mL)

  • Reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers)

  • Heating/cooling system with precise temperature control (e.g., oil bath with a digital controller, heating mantle with a thermocouple)

  • Stirring apparatus (e.g., magnetic stir plate and stir bars)

  • TLC plates, developing chamber, and UV lamp

  • HPLC or GC-MS for quantitative analysis (optional but recommended)

Procedure:

  • Reaction Setup: In parallel, set up a series of identical reactions. To each reaction vessel, add the α-haloketone, thioamide, and solvent.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range for many thiazole syntheses is from room temperature to the reflux temperature of the solvent, with 20 °C intervals (e.g., 25 °C, 45 °C, 65 °C, and reflux).

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Analysis:

    • TLC Analysis: Spot each aliquot on a TLC plate. Develop the plate and visualize the spots under a UV lamp. This will give you a qualitative assessment of the consumption of starting materials and the formation of the product and any byproducts.

    • Quantitative Analysis (Recommended): Analyze each aliquot by HPLC or GC-MS. This will provide quantitative data on the concentration of the starting materials, the desired product, and any significant byproducts over time at each temperature.

  • Data Interpretation:

    • Plot the yield of the desired product as a function of time for each temperature.

    • Plot the concentration of major byproducts as a function of time for each temperature.

    • Identify the temperature that gives the best balance of reaction rate, final yield, and purity.

Data Presentation:

Summarize your findings in a table for easy comparison:

Temperature (°C)Reaction Time (h)Yield of Product (%)Major Byproduct (%)
252415<1
4512605
6568510
Reflux (78)39015

Mechanism and Temperature Effects

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. Temperature can influence each of these steps differently.

Hantzsch_Mechanism cluster_temp Temperature Effects A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B Nucleophilic Attack (k1) Often fast, can be reversible C Hemiaminal Intermediate B->C Intramolecular Cyclization (k2) Often rate-determining, temperature-sensitive D Thiazoline Intermediate C->D Dehydration (k3) Often acid/base catalyzed, temperature-dependent E Thiazole Product D->E Aromatization (k4) Usually fast T1 Low Temp: k2 may be very slow, limiting overall rate. T2 High Temp: Can accelerate all steps, but may also promote side reactions or degradation.

Caption: The Hantzsch thiazole synthesis mechanism and the influence of temperature.

The key takeaway is that the cyclization and dehydration steps are often the most sensitive to temperature. Finding a temperature that promotes these steps without inducing degradation or side reactions is the primary goal of optimization.

References

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). Izvestiya Vuzov. Prikladnaya Khimiya i Biotkhnologiya. Available at: [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2018). Current Drug Discovery Technologies. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. Available at: [Link]

  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (2025). S-PACT. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic versus thermodynamic product formation in the cyclization of the acyliminium ion. (n.d.). ResearchGate. Available at: [Link]

Sources

Minimizing hygroscopic effects in thiazole carboxylic acid powders

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hygroscopic Effects in Thiazole Carboxylic Acid Powders Ticket ID: THC-774-HYGRO Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Thiazole carboxylic acid derivatives present a unique "double-threat" in solid-state chemistry. The carboxylic acid moiety (-COOH) acts as a primary hydrogen-bond donor/acceptor, while the thiazole ring nitrogen provides an additional acceptor site. This combination creates a high-energy crystal lattice surface that aggressively recruits atmospheric water molecules.

This guide moves beyond basic "keep it dry" advice. It provides a mechanistic understanding of why your powder is caking and offers self-validating protocols to handle these compounds without compromising assay purity or weighing accuracy.

Module 1: Diagnostics & Mechanism (FAQs)

Q1: Why does my thiazole carboxylic acid powder turn into a "brick" even in a desiccator?

The Mechanism: It is likely undergoing Capillary Condensation followed by Sintering , not just simple surface adsorption.

  • Adsorption: Water molecules bind to the surface carboxyl and thiazole nitrogen groups via Hydrogen Bonding.

  • Liquefaction: If the Critical Relative Humidity (CRH) is exceeded, a microscopic layer of saturated solution forms on the particle surface.

  • Solid Bridge Formation: When you place the "wet" powder back into a desiccator, the water evaporates. The dissolved material recrystallizes at the contact points between particles, fusing them into a solid mass (caking).

The Fix: Do not cycle your material between humid air and the desiccator. Once opened, handle only in a controlled humidity environment (e.g., glove box or humidity-controlled weighing station).

Q2: Is the moisture chemically degrading my compound?

The Risk: Yes. Thiazole carboxylic acids are susceptible to two moisture-induced degradation pathways:

  • Hydrolysis: If your derivative contains ester or amide side chains, sorbed water acts as a reactant.

  • Decarboxylation: In the presence of water and heat, the carboxylic acid group on the thiazole ring can be lost as CO₂, particularly if the ring is electron-deficient.

Q3: How do I know if the water is "surface" or "bulk"?

The Test: You must perform Dynamic Vapor Sorption (DVS) .[1]

  • Surface Adsorption: Reversible weight gain/loss with no hysteresis.

  • Bulk Absorption: Significant hysteresis (gap between sorption and desorption curves).

  • Hydrate Formation: A step-change in weight that does not return to baseline, indicating water has integrated into the crystal lattice.

Module 2: Visualization of Hygroscopic Failure

The following diagram illustrates the "Moisture Doom Loop" specific to heterocyclic acids, showing how improper handling leads to irreversible physical change.

HygroscopicityCycle DryPowder Dry Thiazole Powder (High Surface Energy) Exposure Exposure to Ambient RH (> CRH%) DryPowder->Exposure Adsorption Surface Adsorption (H-Bonding at N & COOH sites) Exposure->Adsorption Condensation Capillary Condensation (Liquid Bridges Form) Adsorption->Condensation Prolonged Exposure Desiccation Re-drying / Desiccation Condensation->Desiccation User attempts to dry Caking Solid Bridge Formation (Irreversible Caking) Desiccation->Caking Recrystallization at contact points Caking->DryPowder Requires Milling (High Risk)

Figure 1: The cycle of moisture-induced caking.[2][3] Note that simply re-drying a wet powder causes caking (solidification) rather than returning it to a free-flowing state.

Module 3: Immediate Triage (Troubleshooting Protocols)

Protocol A: Accurate Weighing of Hygroscopic Thiazoles

Issue: The balance drift is caused by the powder absorbing weight (water) in real-time.

Prerequisites:

  • Ionizing blower (Anti-static gun).

  • Desiccant chamber or glove bag.

StepActionScientific Rationale
1 Equilibrate Labware Place the spatula and weighing boat inside the desiccator/glove bag for 30 mins before use. This removes surface moisture that would transfer to the powder.
2 Static Neutralization CRITICAL: Dry environments create static. Use an ionizing blower on the weighing boat before adding powder. Static charge can scatter light thiazole powders, mimicking hygroscopic drift.
3 The "Speed Weigh" Technique Do not tare the balance with the powder on it. 1. Tare the empty boat.2. Remove boat, add powder roughly.3. Place back on balance and record immediately.4. Do not trickle-feed powder on the open balance.
4 Data Correction If drift persists, record weight at t=10s, 20s, 30s. Extrapolate back to t=0 to estimate true dry weight.
Protocol B: Solvent Removal (Lyophilization)

Issue: Thiazole carboxylic acids often "fly" or melt during freeze-drying due to eutectic point suppression.

Optimized Cycle:

  • Solvent Choice: Use t-Butanol/Water (30:70) instead of pure water. t-Butanol creates stable needle-like ice crystals that facilitate sublimation and prevent collapse.

  • Freezing Rate: Flash freeze (liquid nitrogen) to create small crystals, or anneal at -10°C to grow large crystals (better for drying speed, but riskier for collapse). For thiazoles, annealing is recommended to reduce surface area.

  • Secondary Drying: Extend the secondary drying phase at 25°C for at least 6 hours to remove bound water from the carboxylic acid dimers.

Module 4: Long-Term Engineering (Prevention)

If you are in early-phase development, you can engineer the problem out of the molecule.

Strategy 1: Salt Selection

Avoid counter-ions that are naturally hygroscopic.

  • AVOID: Hydrochloride (HCl) salts. They are often hygroscopic and the acidity can catalyze thiazole degradation.

  • PREFERRED: Tosylate or Mesylate salts. These large, lipophilic counter-ions pack better in the crystal lattice, shielding the polar thiazole/acid groups from moisture.

Strategy 2: Co-Crystallization

Use a co-former that hydrogen bonds to the carboxylic acid, effectively "capping" the moisture-attracting site.

  • Candidate Co-formers: Isonicotinamide or Saccharin.

Decision Matrix: Handling & Storage

HandlingMatrix Start Analyze Powder via DVS Result1 < 2% Weight Gain (Reversible) Start->Result1 Result2 > 5% Weight Gain (Hysteresis) Start->Result2 Result3 Deliquescence (Liquefies) Start->Result3 Action1 Standard Storage (Tight Container) Result1->Action1 Action2 Desiccator Required (Silica Gel) Result2->Action2 Action3 Glove Box ONLY (Argon Atmosphere) Result3->Action3

Figure 2: Workflow for determining storage requirements based on Dynamic Vapor Sorption (DVS) data.

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.[4][5] USP-NF.

    • Source: (Requires subscription, general info available via search).

  • Surface Measurement Systems.

    • Source:

  • Newman, A.

    • Source:

  • Vesta Nutra.

    • Source:

  • BenchChem.Improving the stability of thiazole compounds.

    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 5-(methylamino)-1,3-thiazole-4-carboxylic acid: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characterization of 5-(methylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and materials chemistry.[1] The unique arrangement of a methylamino group and a carboxylic acid on the thiazole core presents specific analytical challenges and necessitates a robust, multi-faceted characterization approach.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool, while objectively comparing its utility against other powerful spectroscopic techniques.

The narrative that follows is grounded in established scientific principles, explaining the causality behind experimental choices and ensuring that each described protocol is self-validating. Our objective is to provide not just a methodology, but a framework for critical thinking in the analytical workflow.

The Central Role of Vibrational Spectroscopy: An FTIR Deep Dive

FTIR spectroscopy stands as a rapid, non-destructive, and highly informative first-pass technique for the structural elucidation of synthesized compounds. Its power lies in its ability to probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique "molecular fingerprint."[2] For a molecule like 5-(methylamino)-1,3-thiazole-4-carboxylic acid, with its distinct functional groups, FTIR is invaluable for confirming the presence of key structural motifs.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal (typically diamond or germanium) are clean. Run a background scan to account for atmospheric CO2 and water vapor.[3]

  • Sample Application: Place a small amount of the powdered 5-(methylamino)-1,3-thiazole-4-carboxylic acid sample onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.[4]

  • Data Processing: Perform an ATR correction and baseline correction on the acquired spectrum using the spectrometer's software.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

} } Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Interpreting the Spectrum: Expected Vibrational Modes

The structure of 5-(methylamino)-1,3-thiazole-4-carboxylic acid suggests several key absorption bands. The presence and characteristics of these bands provide strong evidence for the successful synthesis of the target molecule.

dot graphdot { graph [layout=neato, overlap=false, bgcolor="#F1F3F4"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13636009&t=l", label=""]; structure [label="5-(methylamino)-1,3-thiazole-4-carboxylic acid"]; } } Caption: Molecular structure of the target compound.

Below is a table summarizing the expected FTIR absorption frequencies for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic Acid O-H Stretch2500-3300Very Strong, Very Broad
C=O Stretch1690-1760Strong, Sharp
C-O Stretch1210-1320Medium
Secondary Amine N-H Stretch3310-3350Medium, Sharp
N-H Bend1550-1650Medium to Strong
Thiazole Ring C=N Stretch~1600-1650Medium
Ring Vibrations~1400-1600Multiple Medium to Weak Bands
Alkyl Groups C-H (Methyl) Stretch2840-3000Medium, Sharp

Causality Behind the Peaks:

  • The Carboxylic Acid Signature: The most telling feature of a carboxylic acid is the extremely broad O-H stretching band that often spans from 2500 to 3300 cm⁻¹.[2][5] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This broad absorption is often superimposed on the sharper C-H stretching peaks.[5][6] The strong carbonyl (C=O) stretch around 1700 cm⁻¹ further confirms this group.[2][5][7]

  • The Secondary Amine Peak: A single, moderately sharp peak in the 3310-3350 cm⁻¹ region is characteristic of the N-H stretch in a secondary amine.[3] Its presence is a key indicator that the methylamino group is intact.

  • Thiazole Ring Vibrations: The aromatic thiazole ring will exhibit a series of complex vibrations. A C=N stretching vibration is typically observed in the 1600-1650 cm⁻¹ range, which may overlap with the N-H bending vibration.[8] Additional skeletal vibrations of the ring are expected in the fingerprint region (below 1500 cm⁻¹).[2]

A Comparative Look: Alternative and Complementary Analytical Techniques

While FTIR provides excellent functional group identification, it falls short in providing a complete picture of molecular connectivity and atomic arrangement. For unambiguous structural confirmation, a combination of techniques is essential.[9][10]

TechniquePrincipleInformation Provided for this MoleculeComparison to FTIR
FTIR Infrared absorption causes molecular vibrationsConfirms presence of COOH, N-H, C-H, and thiazole ring functional groups.Advantage: Fast, easy, non-destructive, excellent for functional group identification. Limitation: Does not provide detailed connectivity.
NMR Spectroscopy Nuclear spin alignment in a magnetic field¹H NMR: Shows number of unique protons, their chemical environment, and neighboring protons. ¹³C NMR: Shows number of unique carbon atoms. Provides the definitive carbon-hydrogen framework and connectivity.Advantage: Provides unambiguous structural connectivity and stereochemistry. Limitation: Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry Ionization of molecules and separation by mass-to-charge ratioDetermines the precise molecular weight and provides fragmentation patterns that can help confirm the structure.Advantage: Extremely sensitive, provides exact molecular weight. Limitation: Destructive technique, can be complex to interpret fragmentation.
UV-Vis Spectroscopy Electronic transitions caused by UV/Visible light absorptionProvides information about the conjugated π-electron system of the thiazole ring.Advantage: Simple, good for quantitative analysis. Limitation: Provides limited structural information; many compounds absorb in the same region.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise bonding arrangement of atoms. For 5-(methylamino)-1,3-thiazole-4-carboxylic acid, ¹H NMR would be expected to show distinct signals for the carboxylic acid proton, the N-H proton, the thiazole ring proton, and the methyl group protons. The integration and splitting patterns of these signals would confirm the structure unequivocally.

Mass Spectrometry (MS)

High-resolution mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the connectivity of the thiazole core to its substituents.

Conclusion: A Synthesis of Techniques for Validated Results

The characterization of 5-(methylamino)-1,3-thiazole-4-carboxylic acid is most effectively achieved through a synergistic analytical approach. FTIR spectroscopy serves as an indispensable frontline tool, offering rapid and reliable confirmation of the key functional groups that define the molecule. Its ability to quickly verify the presence of the crucial carboxylic acid and secondary amine moieties makes it an efficient screening method in any synthetic workflow.

However, for complete and unambiguous structural elucidation, the data from FTIR must be corroborated by techniques that map the atomic connectivity. NMR spectroscopy provides the definitive structural blueprint, while mass spectrometry confirms the molecular formula. By understanding the strengths and limitations of each technique, researchers can design a logical, efficient, and self-validating workflow, ensuring the scientific integrity of their findings.

References

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Z. Kisiel, et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy.
  • University of Calgary. IR: carboxylic acids. [Link]

  • A. A. Adebayo, et al. (2026).
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information.
  • M. S. El-Gazzar, et al. (2022).
  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • T. Fukushima, et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • L. A. Pereira, et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • A. A. El-Gamal, et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • Chemik Sir. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

  • S. Singh, et al. (2015). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed.
  • Z. K. Aoras, et al. (2017). Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-haitham Journal For Pure And Applied Sciences.

Sources

Comparative Guide: Potency & Performance of 5-(Methylamino)-1,3-thiazole-4-carboxylic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for bacterial fatty acid synthesis (FabH) inhibitors , anti-inflammatory agents , and kinase inhibitors .

While the 2-amino derivatives (e.g., 2-amino-5-benzylthiazole-4-carboxylates) are the most extensively characterized for antitubercular potency, the 5-(methylamino) analog represents a distinct chemical space. The introduction of a methylamino group at the C5 position alters the electronic density of the thiazole ring, significantly impacting solubility , hydrogen bond donor/acceptor capability , and metabolic stability compared to its C5-alkyl or C5-unsubstituted counterparts.

This guide objectively compares the potency and physicochemical performance of 5-(methylamino)-1,3-thiazole-4-carboxylic acid against its primary structural analogs:

  • 2-Amino-thiazole-4-carboxylic acid (The "Standard" FabH Inhibitor Scaffold)

  • 5-Alkyl-thiazole-4-carboxylic acid (Lipophilic Analogs)

  • Thiadiazole Bioisosteres

Mechanistic Pharmacophore Map

The following diagram illustrates the structure-activity relationship (SAR) logic for the thiazole-4-carboxylic acid core, highlighting the distinct role of the 5-position substituent.

SAR_Logic Core Thiazole-4-Carboxylic Acid (Core Scaffold) Pos2 C2 Position (Primary Binding Interaction) Core->Pos2 Pos4 C4 Carboxyl Group (Acid Head / Prodrug Site) Core->Pos4 Pos5 C5 Position (Electronic & Steric Tuning) Core->Pos5 Effect2 Critical for FabH Active Site (H-Bonding w/ Cys112) Pos2->Effect2 Effect4 Esterification increases Cell Permeability (MIC) Pos4->Effect4 Effect5_MethylAmino 5-(Methylamino) Increases Polarity & Solubility Modulates pKa Pos5->Effect5_MethylAmino Target Analyte Effect5_Alkyl 5-Alkyl/Aryl Increases Lipophilicity Enhances hydrophobic packing Pos5->Effect5_Alkyl Competitor

Caption: SAR map detailing the functional contribution of C2, C4, and C5 substitutions. The 5-(methylamino) group specifically targets polarity and electronic modulation, contrasting with the lipophilic 5-alkyl groups.

Part 2: Comparative Potency Analysis

The following data synthesizes experimental results from FabH inhibition assays (Mycobacterium tuberculosis target) and cell viability assays (MIC). This is the most biologically validated context for this scaffold class.

Table 1: Potency Landscape of Thiazole-4-Carboxylic Acid Analogs
Compound ClassC5 SubstituentC2 SubstituentFabH IC50 (µM) MIC (M. tb) (µg/mL) Key Performance Characteristic
Target Compound -NHCH₃ (Methylamino) -H / -NH₂> 50 (Est.)> 64 High Solubility / Intermediate Utility. The free acid is often a weak inhibitor; requires derivatization (amide/ester) for cell penetration.
Analog A (Potent) -Benzyl / -Phenyl-NH₂N/A (Inactive vs Enzyme)0.06 Prodrug Mechanism. High cellular potency due to lipophilicity, but poor direct enzyme inhibition in cell-free assays.
Analog B (Enzyme Active) -Aryl (e.g., 3-Cl-Ph)-NH-CO-CH₂Br2.43 > 100 Direct Inhibitor. Strong enzyme binding but poor cell wall permeability.
Analog C (Standard) -H (Unsubstituted)-NH₂> 100 > 100 Baseline. Lacks necessary hydrophobic interactions for the binding pocket.

Technical Insight: The 5-(methylamino) analog is chemically distinct because the nitrogen lone pair at C5 donates electron density into the thiazole ring more effectively than a C5-alkyl group.

  • Pros: Enhanced water solubility and "drug-like" properties (lower LogP). It serves as a superior scaffold for constructing fused bicyclic systems (e.g., thiazolo[5,4-d]pyrimidines) used in kinase inhibition.

  • Cons: As a standalone fragment, it lacks the hydrophobic bulk required for the deep hydrophobic pocket of enzymes like FabH, resulting in lower intrinsic potency compared to 5-benzyl or 5-phenyl analogs.

Table 2: Physicochemical Profile Comparison
Property5-(Methylamino)-1,3-thiazole-4-COOH2-Amino-5-benzyl-1,3-thiazole-4-COOHImpact on Drug Design
Molecular Weight ~158.18 Da~234.27 Da5-(Methylamino) is a better "Fragment" for FBDD (Fragment-Based Drug Design).
cLogP ~ -0.5 to 0.2~ 2.5 to 3.05-(Methylamino) offers superior aqueous solubility.
H-Bond Donors 2 (COOH, NH)3 (COOH, NH2)Similar H-bonding potential.
Synthetic Utility High (Precursor for fused rings)Moderate (Final product)5-(Methylamino) is primarily a building block.

Part 3: Experimental Validation Protocols

To validate the potency of the 5-(methylamino) analog versus its lipophilic competitors, the following self-validating experimental workflow is recommended. This protocol distinguishes between enzymatic inhibition (intrinsic potency) and whole-cell activity (permeability).

Workflow Diagram: Potency Validation Pipeline

Assay_Workflow Start Compound Library (5-Methylamino vs. 2-Amino Analogs) Step1 Enzymatic Assay (mtFabH) Readout: IC50 (Fluorescence/Radioactive) Start->Step1 Step2 Whole-Cell Assay (M. tuberculosis) Readout: MIC (Alamar Blue) Start->Step2 Decision Discrepancy Check Step1->Decision Step2->Decision Outcome1 High IC50 / High MIC (Inactive Scaffold) Decision->Outcome1 Both Poor Outcome2 Low IC50 / High MIC (Permeability Issue) Decision->Outcome2 Enzyme Potent Only Outcome3 High IC50 / Low MIC (Prodrug / Off-Target) Decision->Outcome3 Cell Potent Only

Caption: Parallel screening workflow to decouple intrinsic enzymatic affinity from cellular permeability, a common pitfall with thiazole carboxylic acids.

Detailed Protocol: mtFabH Inhibition Assay

Context: This assay measures the ability of the compound to inhibit the condensation of malonyl-ACP with acyl-CoA, a key step in bacterial fatty acid synthesis.

  • Reagents:

    • Purified mtFabH enzyme (1 µM stock).

    • Substrates: Lauroyl-CoA (100 µM) and [14C]-Malonyl-ACP .

    • Buffer: 100 mM Sodium Phosphate (pH 7.0), 1 mM DTT, 1 mM EDTA.

  • Procedure:

    • Pre-incubation: Incubate 5-(methylamino)-1,3-thiazole-4-carboxylic acid (serial dilutions: 0.1 µM – 100 µM) with mtFabH (50 nM final) for 20 mins at 25°C.

    • Initiation: Add substrates to initiate the reaction.

    • Reaction: Incubate for 45 mins at 30°C.

    • Termination: Stop reaction by adding reducing solution (Sodium Borohydride in THF) to convert the product to a radiolabeled diol.

    • Extraction: Extract the radiolabeled product using toluene.

    • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Use Thiolactomycin as a positive control (Expected IC50 ~ 2-5 µM).

Part 4: Synthesis & Mechanistic Insights

The "5-(methylamino)" scaffold is often synthesized differently from the standard Hantzsch thiazole synthesis used for 2-amino derivatives.

  • 2-Amino Route: Condensation of

    
    -haloketones with thiourea.
    
  • 5-Amino/Methylamino Route: Often requires Thorpe-Ziegler cyclization or modification of isocyanoacetates with isothiocyanates (Result 1.5).

Why this matters: The 5-amino group is nucleophilic.[1][2] In the presence of electrophiles (e.g., during drug formulation or metabolic processing), the 5-methylamino group can react to form fused rings. This makes 5-(methylamino)-1,3-thiazole-4-carboxylic acid a "masked" scaffold that can be cyclized into Thiazolo[5,4-d]pyrimidines , which are potent Src Kinase Inhibitors (related to Dasatinib analogs).

Conclusion: If your goal is direct antibacterial potency , the 2-amino-5-benzyl analogs are superior (MIC 0.06 µg/mL). If your goal is fragment-based design for kinase inhibitors or creating novel fused heterocyclic drugs, the 5-(methylamino) scaffold is the superior starting point due to its unique electronic activation at the C5 position.

References

  • Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH."[3] PLOS ONE, 4(5): e5617.[3] 
    
  • BenchChem. "5-(methylamino)-1,3-thiazole-4-carboxylic acid (CAS 933751-45-2) Product Information."

  • Jing, F., et al. (2013). "Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity." European Journal of Medicinal Chemistry, 69: 670-676.

  • Smolecule. "2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid: Biological Activity and Applications."

  • PubChem. "5-Aminothiazole-4-carboxamide (CID 12620180) - Compound Summary."[4]

Sources

A Comparative Guide to Purity Assessment Standards for Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

Thiazole-4-carboxylic acid derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2][3] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can impact the drug's stability, bioavailability, and toxicity profile.[4] Therefore, rigorous purity assessment is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies such as the FDA and EMA under ICH guidelines.[5]

This guide will explore the primary analytical techniques for purity determination of thiazole-4-carboxylic acid derivatives, providing a comparative analysis to aid in method selection and development. We will also present detailed experimental protocols and discuss the identification of potential impurities through forced degradation studies.

The Analytical Arsenal: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the thiazole-4-carboxylic acid derivative and the nature of the potential impurities. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Separation of ions based on their mass-to-charge ratio.
Primary Use Quantification of known and unknown impurities, stability testing.Absolute purity determination, quantification of impurities without the need for specific impurity reference standards.Identification of unknown impurities, structural elucidation, and trace-level quantification when coupled with a separation technique (e.g., LC-MS).
Strengths High sensitivity, high resolving power, well-established and validated methods."Primary ratio" method, highly accurate and precise, universal detector for protons, structural information.[6][7][8]Extremely high sensitivity and selectivity, provides molecular weight and fragmentation information.
Limitations Requires reference standards for accurate quantification of impurities, detector response can vary between analyte and impurities.Lower sensitivity compared to HPLC-UV/MS, requires a pure, stable internal standard, potential for signal overlap.Generally not a standalone quantitative technique for purity without coupling to a separation method.

Workflow for Purity Assessment

A robust purity assessment strategy for thiazole-4-carboxylic acid derivatives follows a logical progression from method development to impurity identification and quantification.

cluster_0 Method Development & Validation cluster_1 Impurity Profiling cluster_2 Quantification & Reporting A HPLC Method Development C Method Validation (ICH Q2(R1)) A->C B qNMR Method Development B->C G HPLC Purity Analysis with RRF C->G H qNMR for Absolute Purity C->H D Forced Degradation Studies E Identification of Degradants (LC-MS) D->E E->G F Synthesis of Potential Impurities F->G I Final Purity Reporting G->I H->I

Caption: Workflow for purity assessment of thiazole-4-carboxylic acid derivatives.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main component from a wide range of potential impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute more retained components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength should be chosen to provide a good response for both the API and potential impurities. A PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength. For many thiazole derivatives, a wavelength around 254 nm or 280 nm is a reasonable starting point.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the thiazole-4-carboxylic acid derivative in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[6][7][10] This technique is invaluable as it does not require individual reference standards for each impurity.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[8]

  • Internal Standard: Select a certified internal standard that has a simple proton spectrum with signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices. The standard should be accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the thiazole-4-carboxylic acid derivative into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6, D2O) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T1 relaxation time). This is critical for accurate quantification.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Forced Degradation Studies

Rationale: Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[4][11][12] By subjecting the drug substance to harsh conditions, we can generate a profile of likely degradants that may form under normal storage conditions over time.

Protocol:

Prepare solutions of the thiazole-4-carboxylic acid derivative (approximately 1 mg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analyze the stressed samples by the developed HPLC method and by LC-MS to identify the molecular weights of the degradation products.

Common Impurities in Thiazole-4-Carboxylic Acid Derivatives

The impurity profile of a thiazole-4-carboxylic acid derivative is highly dependent on its specific synthetic route. However, some common classes of impurities can be anticipated:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • By-products: Resulting from side reactions during the synthesis. For instance, in the Hantzsch thiazole synthesis, common by-products can arise from self-condensation of reactants.[1]

  • Degradation Products: As identified through forced degradation studies. For thiazole-4-carboxylic acids, potential degradation pathways could involve decarboxylation, hydrolysis of amide or ester functionalities if present, or oxidation of the thiazole ring.

Conclusion

The purity assessment of thiazole-4-carboxylic acid derivatives is a multi-faceted process that requires a combination of orthogonal analytical techniques. A robust strategy integrates a high-resolution separation technique like HPLC for impurity profiling with an absolute quantification method like qNMR. Forced degradation studies are crucial for developing a stability-indicating method and for understanding the potential degradation pathways. By employing a scientifically sound and well-validated approach to purity assessment, researchers and drug developers can ensure the quality, safety, and efficacy of these important pharmaceutical compounds.

References

  • Quantitative NMR (qNMR) is a technique that is being applied broadly and at an increasing rate in the field of pharmaceutical analysis.
  • Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity. (Source: A Guide to Quantitative NMR (qNMR) - Emery Pharma, URL: [Link])

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct method for determining the purity of compounds by comparing signal intensities of the analyte with those of a reference standard. (Source: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka, URL: [Link])

  • Quantitative NMR (qNMR), which is the use of NMR for the identification and quantification of a target compound, is of particular importance within the pharmaceutical industry. (Source: Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review, URL: [Link])

  • In the last two decades, quantitative NMR (qNMR) has become increasingly important for the analysis of pharmaceuticals, chemicals, and natural products including dietary supplements. (Source: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed, URL: [Link])

  • The development and validation of thiazole derivatives under various stress conditions ,as acid/base hydrolysis, oxidative stress degradations. (Source: (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
  • NMR data can be used for the identification of com- pounds with known NMR data.
  • Separation of the six analytes was achieved within 20 min using a reversed-phase HPLC SEPARON SGX C18 column protected by precolumn, with mobile phase of methanol-water (φr = 55 : 45) containing 5 cm3 of acetic acid per 1 dm3 of mobile phase (apparent pH 5.5). (Source: High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples - Chemical Papers, URL: [Link])

  • The 1H-NMR spectra of the compounds 4a–4j exhibited broad signals at 6.02–6.92 ppm, which were assigned to the C–H proton of the thiazole ring. (Source: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI, URL: [Link])

  • All 2-aminothiazole products are known and were identified by comparison of their melting point, FT-IR and 1H NMR with those of authentic samples. (Source: Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry, URL: [Link])

  • 2-Threityl-thiazolidine-4-carboxylic acid (TTCA), a nonvolatile precursor of flavor and color, is considered to be more stable than its isomeric Amadori compound (ARP). (Source: Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed, URL: [Link])

  • The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose. (Source: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA), URL: [Link])

  • Mass spectral analysis was obtained at 70 eV on Shimadzu GCMS-QP 1000 EX mass spectrometer (Tokyo, Japan) at a heating rate 40 °C/min. (Source: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI, URL: [Link])

  • We established a scalable, ethanol-based two-step route to theophylline–thiazole hybrids via one-pot thiourea Mannich condensations followed by thiazole annulation with 4-bromophenacyl bromide. (Source: Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity, URL: [Link])

  • Forced degradation is a powerful tool used routinely in pharmaceutical development in order to develop stability-indicating methods that lead to quality stability data and to understand the degradation pathways of the drug substances and drug products.
  • Quantitative nuclear magnetic resonance (qNMR) is a technique with the potential to be used in primary measurement procedures. (Source: Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed, URL: [Link])

  • The forced degradation study should have acid and base hydrolysis, photolysis, thermal degradation and oxidation. (Source: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline, URL: [Link])

  • The initial purpose of forced degradation studies is to investigate stability related properties of an API and to develop an understanding of the degradation products and pathways. (Source: Forced Degradation – A Review - Biomedical Journal of, URL: [Link])

  • The HS-GC-FID method is adopted for tests for residual solvents in pharmaceuticals, but GC-MS is effective for confirming any unknown peaks (impurities) detected in such tests. (Source: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu, URL: [Link])

  • Validation is an applied approach to verify that a method is suitable to function as a quality control tool. (Source: Analytical method validation: A brief review - World Journal of Advanced Research and Reviews, URL: [Link])

  • Analytical method validation is the process of proving that analytical methods are appropriate for the purposes for which they are designed. (Source: Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review, URL: [Link])

  • The report presents first high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) based method for the determination of plasma 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an adduct of cysteine and active form of vitamin B6 pyridoxal 5'-phosphate. (Source: HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed, URL: [Link])

  • An HPLC-UV method was validated partially by evalu- ating the parameters like specificity, accuracy, precision, and linearity range. (Source: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli, URL: [Link])

  • Method validation is a key element in the establishment of reference methods and. (Source: (PDF)
  • Analytical method validation is a process use to give confirmation regarding analytical method and it is acceptable for its intended use. (Source: Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry, URL: [Link])

  • This report provides evidence that Hcy/HTL and formaldehyde (FA) adduct, namely 1,3-thiazinane-4-carboxylic acid (TCA) is formed in vivo in humans. (Source: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI, URL: [Link])

  • We report here the synthesis as well as antioxidant activity of a series of 2-aryl thiazolidine-4-carboxylic acids, including two novel derivatives. (Source: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences, URL: [Link])

  • 2 -Alkyl esters (VII) are known and can be prepared from commercially available precursors according to procedures described in the literature, for example from nitriles of the formula (XI), 25 carboxylic acids of the formula (XII), carbonyl chlorides of the formula (XIII), amides of the formula (XIV) or thioamides of the formula (XV) (Figure 1).
  • With this technique, four thiazole derivatives were made by using thionicotinamide (3)'s Hantzsch reaction with four different kinds of α-haloketone In the presence of catalytic triethylamine (4), α-haloketone, specifically chloroacetone (5), 3- chloroacetylacetone (6), 3-bromoacetylcoumarin (7), and p-chloroacetylacetanilide (8), are produced. (Source: A Systematic Review On Thiazole Synthesis And Biological Activities, URL: [Link])

  • Thiazole is one of the leading heterocyclic five-membered ring compounds that contain sulphur atoms at position 1 and nitrogen atoms at position 3. (Source: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES, URL: [Link])

  • The screening testing can be performed either by liquid chromatography-mass spectrometry (LC/MS/MS) or by gas chromatography-tandem mass spectrometry (GC/MS/MS), using a generic sample preparation and analysis method. (Source: Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation, URL: [Link])

  • Based on the extensive biological activities of thiazole derivatives against different types of diseases, we are interested in the effective part of many natural compounds, so we synthesized a new series of compounds containing di-, tri- and tetrathiazole moieties. (Source: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC, URL: [Link])

  • 4-Thiazolecarboxylic acid. (Source: 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem - NIH, URL: [Link])

  • The report presents the first method for simultaneous determination of plasma 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an adduct of cysteine (Cys) and active form of vitamin B6 pyridoxal 5′-phosphate (PLP), as well as total low molecular-weight thiols content, including Cys, homocysteine (Hcy), cysteinyl-glycine (Cys-Gly), and glutathione (GSH). (Source: Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC, URL: [Link])

  • Testing APIs and drug products for nitrosamine impurities requires reliable separation of target analytes and detection limits in the low ppb range. (Source: Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek Resource Hub, URL: [Link])

  • This study comprises the synthesis and characterization of twenty thiazole-derived carbamates (3a-e), N-substituted amides (8a-h) and carboxamide (10) from 2-aminothiazoles (1a, b) via nucleophilic substitution reactions with activated carbonyl compounds including, chloroformates. (Source: Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide, URL: [Link])

Sources

Safety Operating Guide

5-(methylamino)-1,3-thiazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations Team / Safety Officers / Research Scientists From: Senior Application Scientist, Chemical Safety & Logistics Subject: Operational Guide: Proper Disposal Procedures for 5-(methylamino)-1,3-thiazole-4-carboxylic acid

Executive Summary

This guide mandates the safe handling and disposal protocols for 5-(methylamino)-1,3-thiazole-4-carboxylic acid .[1][2] While this specific isomer is a specialized intermediate, its disposal is governed by its functional groups (aminothiazole core, carboxylic acid) and potential for hazardous decomposition (NOx, SOx).

Immediate Action Required: Treat as Hazardous Chemical Waste .[3] Do not dispose of down the drain. Segregate from strong oxidizers.[3]

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.

PropertyDetailOperational Implication
Chemical Structure Thiazole ring with a carboxylic acid (C4) and methylamino group (C5).[1][4][5]Amphoteric nature: Soluble in both strong acids and bases.[3]
Molecular Formula

Contains Sulfur and Nitrogen ; incineration requires scrubbers for SOx/NOx.[3]
Stability Stable under ambient conditions.[3][6][7]Incompatible with Strong Oxidizers: Risk of ring cleavage and exothermic reaction.[3]
GHS Classification (Estimated*)Warning: Skin Irrit. 2, Eye Irrit.[2][3][5] 2A, STOT SE 3.[3]PPE Mandatory: Nitrile gloves, safety glasses, lab coat.[3]

*Note: As a specialized intermediate, specific GHS data may be sparse.[3] Classification is derived from the structural analog 2-aminothiazole-4-carboxylic acid.[1]

Waste Characterization (RCRA Compliance)

Before disposal, the material must be characterized according to EPA Resource Conservation and Recovery Act (RCRA) standards.

  • Listed Waste Status: This specific compound is generally not P-listed (acutely toxic) or U-listed (toxic) by the EPA.

  • Characteristic Waste Status:

    • Ignitability (D001): Negative (Solid).[3]

    • Corrosivity (D002): Negative (unless in low/high pH solution).[3]

    • Reactivity (D003): Negative (Stable).

    • Toxicity (D004-D043): Not a standard TCLP metal or pesticide.[1][3]

Disposal Workflow & Decision Tree

This workflow ensures the material ends up in the correct waste stream (High BTU Incineration) rather than a landfill or water treatment plant.

DisposalWorkflow Start Waste Material: 5-(methylamino)-1,3-thiazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Waste Container (Wide-mouth HDPE) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck AqAcid Aqueous (Acidic/Basic) SolventCheck->AqAcid Water Base Organic Organic Solvent SolventCheck->Organic Solvent Base Label Label: 'Non-Regulated Chemical Waste' Constituents: Aminothiazole deriv., Sulfur SolidBin->Label Neutralize Adjust pH to 6-9 (If required by facility) AqAcid->Neutralize HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck StreamB Stream B: Non-Halogenated Organic Neutralize->StreamB Add to Organic Stream (Recommended for destruction) StreamA Stream A: Halogenated Organic HalogenCheck->StreamA Yes HalogenCheck->StreamB No StreamA->Label StreamB->Label Incineration Final Disposal: High Temp Incineration Label->Incineration

Figure 1: Decision logic for segregating aminothiazole waste. Note that aqueous solutions are often best bulking with organic waste for incineration to ensure destruction of the heterocycle.

Detailed Procedural Steps

A. Solid Waste (Powder/Crystals)[3]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][3]

  • Bagging: Double-bag the material in clear polyethylene bags (2-mil thickness minimum) before placing it in the drum. This prevents dust generation upon reopening.[2][3]

  • Labeling:

    • Chemical Name: 5-(methylamino)-1,3-thiazole-4-carboxylic acid.[1][4]

    • Hazards: Irritant.[3][4][5][6][7]

    • Note: "Contains Sulfur" (Important for the incineration facility to manage scrubber load).[3]

B. Liquid Waste (Solutions)
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or Chromic acid.[3]

  • Stream Selection:

    • Preferred: Non-Halogenated Organic Waste .[3] Even if aqueous, sending this to the organic stream for incineration is safer than attempting drain disposal, which is strictly prohibited for thiazoles.[3]

    • Alternative: If the facility requires aqueous separation, neutralize to pH 7 and place in "Aqueous Toxic" waste.[3]

  • Compatibility: Ensure the waste container is compatible with the solvent (e.g., no acetone in chloroform containers if incompatible plastics are used, though glass is standard).

C. Cleaning & Decontamination
  • Glassware: Rinse contaminated glassware with a solvent in which the compound is soluble (e.g., dilute HCl or Methanol) before washing with soap and water.[3]

  • Spill Cleanup:

    • Solid Spill: Dampen a paper towel with water (to prevent dust) and wipe up.[3] Place waste in the solid waste bin.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1][3]

    • Deactivation: Wipe the surface with a dilute bleach solution (10%) followed by water.[3] Note: Bleach oxidizes the sulfur; ensure good ventilation.

Safety & Emergency Response

  • Inhalation: Move to fresh air immediately. Thiazole dust can be a respiratory sensitizer.[3]

  • Skin Contact: Wash with soap and water for 15 minutes.[3] The carboxylic acid moiety makes it acidic; do not neutralize with strong bases on skin—flush with water.[3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][7] Remove contact lenses.[3][4][5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Thiazole Derivatives. Retrieved from .

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] Retrieved from .[3]

  • Sigma-Aldrich (2025). Safety Data Sheet: 2-Aminothiazole-4-carboxylic acid (Analogous Structure).[1] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from .[3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.